molecular formula C11H15FO2 B14025643 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol

Cat. No.: B14025643
M. Wt: 198.23 g/mol
InChI Key: OVVITAJTKUSAJA-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.24 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro group, and a methyl group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 5-ethoxy-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, resulting in the reduction of the aldehyde group to an alcohol group, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the aldehyde group to an alcohol group. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde, 5-Ethoxy-2-fluoro-3-methylbenzoic acid.

    Reduction: 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethane: Similar structure but lacks the hydroxyl group.

    5-Ethoxy-2-fluoro-3-methylbenzaldehyde: Similar structure but contains an aldehyde group instead of an alcohol group.

    5-Ethoxy-2-fluoro-3-methylbenzoic acid: Similar structure but contains a carboxylic acid group instead of an alcohol group.

Uniqueness

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanol is unique due to the presence of both an ethoxy group and a fluoro group on the phenyl ring, along with an ethanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and industrial processes.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C11H15FO2/c1-4-14-9-5-7(2)11(12)10(6-9)8(3)13/h5-6,8,13H,4H2,1-3H3

InChI Key

OVVITAJTKUSAJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)C(C)O

Origin of Product

United States

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